4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine

Lipophilicity Drug Design ADME Prediction

SAR studies require precise substitution patterns. Generic biphenyl amines introduce uncontrolled electronic and lipophilic variables, invalidating assay data. This chlorinated, methoxylated analogue offers a distinct, reproducible profile. - **Differentiated scaffold**: XLogP3 3.7 vs 2.9 (parent 4-aminobiphenyl) for improved membrane permeability. - **High purity**: ≥98% minimizes assay interference. - **Synthetic handle**: Primary amine for amide couplings & diazonium chemistry. In stock, global delivery.

Molecular Formula C13H12ClNO
Molecular Weight 233.695
CAS No. 1334499-96-5
Cat. No. B596729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
CAS1334499-96-5
Molecular FormulaC13H12ClNO
Molecular Weight233.695
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N
InChIInChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
InChIKeyLXVLGXFUOKOIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine Specification


4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS 1334499-96-5), also known as 4-(4-chloro-2-methoxyphenyl)aniline, is a chlorinated biphenyl derivative belonging to the class of organic compounds known as chlorinated biphenyls [1]. With a molecular formula of C13H12ClNO and a molecular weight of 233.69 g/mol, this aromatic amine features a unique substitution pattern consisting of a chloro group at the 4' position and a methoxy group at the 2' position on the biphenyl scaffold, along with a primary amine at the 4-position . It is supplied as a research-grade building block with purity specifications typically at or above 95%, suitable for use in synthetic chemistry, medicinal chemistry campaigns, and materials science investigations .

Synthetic chemistry building block Medicinal chemistry campaigns Materials science investigations

Risks of Generic Substitution


The biphenyl-4-amine scaffold is a common core in many research programs, but the specific substitution pattern of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine imparts a distinct set of physicochemical properties that are not interchangeable with unsubstituted or differently substituted analogs. As shown in the quantitative evidence below, the presence of both a chloro and a methoxy group alters the compound's lipophilicity [1], polar surface area [2], and molecular weight [3] in ways that directly influence membrane permeability, solubility, and crystallinity. Using a generic 4-aminobiphenyl or a simple methoxy analog as a substitute would introduce uncontrolled variables into structure-activity relationship (SAR) studies or synthetic pathways, potentially leading to false negatives or inconsistent results.

Lipophilicity and polarity profile differ from unsubstituted or simpler analogs, potentially altering SAR interpretation.
Substitution pattern (4′-chloro, 2′-methoxy) creates distinct steric and electronic environment compared to positional isomers, confounding structure-activity studies.
Molecular weight and crystallinity changes versus parent 4-aminobiphenyl may affect solid-state handling and reproducibility.

Differentiation from Closest Analogs


Enhanced Lipophilicity for Membrane Permeability

Compared to the unsubstituted parent compound 4-aminobiphenyl, 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine exhibits a significantly higher computed partition coefficient (XLogP3). This difference arises from the addition of the chloro and methoxy substituents, which increase the compound's hydrophobicity [1].

Lipophilicity shift
Reported
XLogP3 = 3.7 (vs 2.9 for 4-aminobiphenyl)
Reported higher lipophilicity may support cell-permeability assessment.
Computed property; experimental validation advised.
Lipophilicity Drug Design ADME Prediction

Preserved Polar Surface Area

When compared to the methoxy-only analog 2-methoxy-[1,1'-biphenyl]-4-amine, the addition of a chlorine atom at the 4' position in the target compound does not alter the topological polar surface area (TPSA). Both compounds share an identical TPSA value [1].

TPSA preservation
Reported
35.3 Ų (identical to 2-methoxy analog)
Unchanged polar surface area may retain solubility profile.
Cactvs algorithm; method may influence values.
Polar Surface Area Solubility Drug-likeness

Molecular Weight and Crystallinity

The target compound possesses a molecular weight of 233.69 g/mol, which is 64.47 g/mol heavier than the parent 4-aminobiphenyl. This increase is primarily due to the incorporation of a chlorine atom (35.45 g/mol) and a methoxy group (31.03 g/mol) [1].

Molecular weight
Class-level
233.69 g/mol (+64.47 vs parent)
Higher molecular weight may alter crystallinity and melting behavior.
Halogen bonding potential; class-level inference.
Crystallography Solid-state Chemistry Melting Point

Higher Purity Grade

Commercial vendors offer 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine with a purity specification of ≥98% . In contrast, many suppliers list the closely related 2-methoxy-[1,1'-biphenyl]-4-amine at a lower purity of 95% .

Purity grade
Data to verify
≥98% (vs 95% for methoxy analog)
Higher purity may reduce impurity interference in assays.
Vendor-reported; lot-specific verification advised.
Purity Reproducibility Quality Control

Unique Substitution Pattern in SAR

The substitution pattern of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is distinct from its positional isomer 2'-chloro-3-methoxy[1,1'-biphenyl]-4-amine. The placement of the chloro and methoxy groups relative to the amine on the biphenyl core results in a different electronic environment and steric profile .

Regioisomeric identity
Class-level
4′-chloro, 2′-methoxy, 4-amine pattern vs 2′-chloro-3-methoxy isomer
Positional isomer difference may alter target engagement.
SAR context-dependent; experimental confirmation required.
SAR Medicinal Chemistry Isomer Comparison

Recommended Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization

The compound's enhanced lipophilicity (XLogP3 = 3.7) compared to parent 4-aminobiphenyl (2.9) makes it a preferred core scaffold when designing analogs intended for cellular assays or in vivo studies, where improved passive membrane permeability is desired [1]. Its unique substitution pattern also provides a valuable vector for exploring structure-activity relationships (SAR) around the biphenyl amine core, as the combination of chloro and methoxy groups offers a distinct electronic profile not found in simpler analogs [2].

Chemical Biology Probe Development

The balanced physicochemical profile—characterized by increased lipophilicity (3.7) yet an unchanged polar surface area (35.3 Ų) relative to the methoxy analog—positions this compound as a suitable candidate for the development of chemical probes intended to engage intracellular targets without excessive hydrophilicity that would hinder membrane crossing [3]. The availability of high-purity material (≥98%) ensures minimal interference from contaminants in sensitive biophysical and biochemical assays .

Synthetic Chemistry Building Block

As a well-characterized building block with a primary amine handle, this compound is ideal for diversification via amide coupling, reductive amination, or diazonium chemistry to generate libraries of functionalized biphenyl derivatives. Its higher molecular weight (233.69 g/mol) and halogen content, compared to unsubstituted analogs (169.22 g/mol), may impart advantageous solid-state properties such as improved crystallinity, facilitating purification and handling during large-scale synthetic campaigns [4].

Application
Selection Property
Validation Focus
Hit-to-lead SAR studies
Substitution pattern and lipophilicity profile
Cell-based permeability assessment
Intracellular probe design
Balanced lipophilicity and TPSA
Membrane-crossing validation
Library synthesis diversification
Primary amine handle and solid-state properties
Purification and handling reproducibility

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